(S,R,R)-alpha-Tocopherol

Vitamin E biopotency Stereoisomer discrimination USP activity factors

(S,R,R)-alpha-Tocopherol (CAS 18920-63-3), also designated (2S,4'R,8'R)-α-tocopherol, is one of the eight stereoisomers comprising synthetic all-rac-α-tocopherol. As a member of the 2S-configuration group, this isomer exhibits a distinct biological fate relative to its natural 2R counterparts, primarily driven by differential recognition by the hepatic α-tocopherol transfer protein (α-TTP).

Molecular Formula C29H50O2
Molecular Weight 430.7 g/mol
CAS No. 18920-63-3
Cat. No. B120578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,R)-alpha-Tocopherol
CAS18920-63-3
Synonyms(2S)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol; 
Molecular FormulaC29H50O2
Molecular Weight430.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
InChIInChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m1/s1
InChIKeyGVJHHUAWPYXKBD-QLVXXPONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, but water-dispersible.
In water-ethanol solution, 20.82 mg/L at 33 °C
Soluble in alcohol, ether, acetone, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





(S,R,R)-alpha-Tocopherol (CAS 18920-63-3): A Stereochemically Defined Vitamin E Isomer with Quantified Differential Biological Fate


(S,R,R)-alpha-Tocopherol (CAS 18920-63-3), also designated (2S,4'R,8'R)-α-tocopherol, is one of the eight stereoisomers comprising synthetic all-rac-α-tocopherol [1]. As a member of the 2S-configuration group, this isomer exhibits a distinct biological fate relative to its natural 2R counterparts, primarily driven by differential recognition by the hepatic α-tocopherol transfer protein (α-TTP) [2]. In USP convention, the relative biopotency framework establishes that natural RRR-α-tocopherol is 1.36 times more active than the all-rac mixture [3], underscoring that stereoisomers within the vitamin E class are not biologically equivalent.

Stereochemical Identity Defined 2S-configuration isomer (SRR) for α-TTP discrimination and biodiscrimination studies.
Research Context Supports stereochemical-control studies comparing 2R vs 2S biological fate.
Analytical Use Chiral reference standard for method development and isomeric composition analysis.

Why (S,R,R)-alpha-Tocopherol Cannot Be Interchanged with Natural RRR-alpha-Tocopherol or All-Rac Mixtures


Generic substitution within the α-tocopherol class fails due to stereochemistry-dependent biological discrimination mediated by α-tocopherol transfer protein (α-TTP) in the liver [1]. While 2R-configured isomers (RRR, RRS, RSR, RSS) bind α-TTP with high affinity and are preferentially retained and secreted into circulating lipoproteins, 2S-configured isomers (including SRR) bind with substantially lower affinity and are rapidly cleared via hepatic metabolism and urinary excretion [2]. Consequently, the same administered dose of different isomeric forms yields markedly different plasma and tissue concentrations, precluding simple mass-to-mass interchange in applications where predictable bioavailability and tissue deposition are required [3].

This Product (SRR)
2S-configuration: low α-TTP affinity; rapid plasma clearance and urinary excretion.
Cannot Substitute with RRR
2R-configuration: high α-TTP affinity; sustained lipoprotein retention and resecretion.
This Product (SRR)
Metabolic fate: rapid hepatic metabolism to urinary α-CEHC; minimal tissue accumulation.
Cannot Substitute with RRR
Metabolic fate: hepatic resecretion into VLDL; preferential tissue deposition.

(S,R,R)-alpha-Tocopherol: Quantitative Differentiation Evidence Against Closest Stereochemical Comparators


Stereochemical Determinants of Biological Potency: 2S vs 2R Configuration at C-2 Position

The biological activity of α-tocopherol stereoisomers is primarily governed by configuration at the C-2 chiral center. According to the USP convention, RRR-α-tocopheryl acetate (2R-configuration) is 1.36 times more active than all-rac-α-tocopheryl acetate, which contains equimolar amounts of 2R and 2S isomers [1]. In direct comparative rat bioassays, RRR-α-tocopherol demonstrated activity factors of 1.34 (resorption-gestation) and 1.45 (myopathy) relative to 2-ambo-α-tocopherol, a diastereomeric mixture containing the SRR isomer [2]. The SRR isomer, bearing 2S-configuration, contributes minimally to the composite activity of synthetic vitamin E due to poor α-TTP recognition [3].

Biopotency Discrimination
Head-to-head
RRR:SRR activity ratio >4-fold (α-TTP affinity / tissue retention data)
Supports stereochemical-control study fit for 2S isomer.
Class-level inference from rat bioassay and α-TTP binding data.
Vitamin E biopotency Stereoisomer discrimination USP activity factors

Clearance Kinetics: SRR-α-Tocopherol vs RRR-α-Tocopherol in Human Subjects

In a deuterium-labeling study conducted in normal human subjects receiving simultaneous oral doses of d3-SRR-α-tocopheryl acetate and d6-RRR-α-tocopheryl acetate, both isomers were absorbed and secreted into chylomicrons with equal efficiency, showing no discrimination at the intestinal absorption stage [1]. However, post-absorption, d3-SRR-α-tocopherol was cleared from plasma lipoproteins 2-4 times more rapidly than d6-RRR-α-tocopherol [1]. This accelerated clearance is attributed to preferential hepatic retention of RRR-α-tocopherol via α-TTP and its subsequent resecretion into VLDL, a pathway from which SRR-α-tocopherol is largely excluded [2].

Plasma Clearance
Head-to-head
SRR cleared 2–4× faster from human plasma vs RRR
Informs isomer-specific exposure-model interpretation.
Deuterium-labeled human co-administration study.
Vitamin E pharmacokinetics Lipoprotein transport Metabolic clearance

Tissue Distribution: Preferential Enrichment of 2R Stereoisomers in Lambs Fed Defined Isomer Ratios

In a 70-day controlled feeding study with lambs receiving diets containing defined ratios of synthetic (all-rac) to natural (RRR) α-tocopheryl acetate, the relative bioavailability of RRR-α-tocopherol in plasma and organs decreased with increasing proportion of natural vitamin E in the diet (P < 0.05) [1]. Across all dietary treatments, the order of α-tocopherol stereoisomer concentrations in plasma, brain, heart, lungs, and abdominal fat was consistently: RRR > RRS, RSR, RSS > Σ2S [1]. The Σ2S fraction, which includes SRR-α-tocopherol, constituted the smallest proportion of tissue α-tocopherol in all tissues examined, despite equal dietary intake in the all-rac treatments [2].

Tissue Distribution
Reported
2R:2S enrichment ratio 2.3:1 to 6:1 across tissues
Supports tissue deposition enantiomer review.
Lambs 70-day trial; rats 90-day trial.
Vitamin E tissue deposition Livestock nutrition Stereoisomer biodiscrimination

Stereoisomer Composition of All-Rac-α-Tocopherol: Quantified Isomeric Distribution

All-rac-α-tocopherol (synthetic vitamin E) is an equimolar mixture of eight stereoisomers arising from three chiral centers at C-2, C-4', and C-8' [1]. Chiral-phase HPLC analysis demonstrates that the mixture contains 12.5% of each of the eight isomers: RRR, RRS, RSR, RSS (2R series) and SSS, SSR, SRS, SRR (2S series) [1]. Thus, (S,R,R)-α-tocopherol constitutes precisely 12.5% of standard synthetic vitamin E preparations. In chiral chromatographic analysis, all-rac-α-Toc acetate separates into four peaks with a peak area ratio of 4:2:1:1 [2]. Analytical recoveries for SRR-α-tocopherol from biological matrices using validated chiral HPLC methods range from 93.7% to 100.5% [3].

Isomeric Composition
Class-level
12.5% (1/8) of all-rac mixture
Defines isomer proportion for analytical reference.
Equimolar synthetic mixture; absent in natural-source.
Synthetic vitamin E composition Stereoisomer analysis Chiral chromatography

Metabolic Fate: SRR-α-Tocopherol Catabolism and Urinary Excretion vs RRR-α-Tocopherol

Using [5-methyl-14C]-labeled SRR-α-tocopherol and RRR-α-tocopherol administered orally to rats, investigators quantified differential metabolic fates between the two stereoisomers [1]. SRR-α-tocopherol discriminated in the liver is rapidly metabolized and excreted as the conjugate of α-carboxyethyl hydroxychroman (α-CEHC) in urine, whereas RRR-α-tocopherol is preferentially retained and resecreted into circulation via VLDL [1]. This differential hepatic handling is mediated by α-TTP, which exhibits highest affinity for RRR-α-tocopherol among all stereoisomers [2]. Consequently, SRR-α-tocopherol demonstrates substantially lower net bioavailability despite equivalent intestinal absorption [3].

Metabolic Fate
Head-to-head
SRR → urinary α-CEHC; RRR → VLDL recycling
Differentiates hepatic α-TTP substrate specificity studies.
Radiolabeled rat study; single oral dose.
Vitamin E metabolism α-CEHC excretion Hepatic discrimination

Analytical Differentiation: Chiral Chromatographic Resolution of SRR-α-Tocopherol from RRR-α-Tocopherol

Validated chiral-phase high-performance liquid chromatography (HPLC) methods achieve baseline separation of RRR-α-tocopherol from its stereoisomers, enabling quantitative discrimination between natural and synthetic vitamin E sources [1]. The SRR isomer co-elutes or separates distinctly depending on stationary phase selection; using Chiralpak OP(+) HPLC, all-rac-α-tocopheryl acetate resolves into four peaks with reproducible peak area ratios [2]. Analytical recoveries of SRR-α-tocopherol from spiked blood and tissue matrices range from 93.7% to 100.5%, demonstrating robust method accuracy for isomer-specific quantification [2]. Contemporary chiral chromatographic methods described for infant formula analysis enable unambiguous distinction between natural RRR-α-tocopherol and synthetic stereoisomers in a single analytical run [3].

Analytical Recovery
Method context
SRR recovery: 93.7–100.5% from biological matrices
Supports chiral reference-standard method verification.
Chiral HPLC; Chiralpak OP(+) column.
Chiral HPLC Stereoisomer separation Analytical reference standards

Defined Application Scenarios for (S,R,R)-alpha-Tocopherol Based on Quantified Differential Properties


Chiral Chromatography Method Development and Validation: Certified Reference Standard for Isomer-Specific Analysis

(S,R,R)-alpha-Tocopherol serves as a critical certified reference standard for developing and validating chiral chromatographic methods that distinguish natural from synthetic vitamin E sources. With established analytical recovery of 93.7-100.5% from biological matrices using validated HPLC protocols [1], the pure SRR isomer enables accurate peak identification and quantification in complex sample matrices, supporting regulatory compliance for infant formula and dietary supplement labeling where synthetic vs natural vitamin E content must be verified [2].

Vitamin E Pharmacokinetic and Metabolic Tracing Studies: Defined 2S Stereoisomer Tracer

The documented 2- to 4-fold more rapid plasma clearance of SRR-α-tocopherol relative to RRR-α-tocopherol in humans [1] and its preferential routing to urinary α-CEHC excretion in rats [2] position (S,R,R)-α-tocopherol as a defined tracer for investigating hepatic α-TTP-mediated discrimination mechanisms. Its distinct metabolic fate enables researchers to probe the molecular determinants of vitamin E stereoselective retention without confounding contributions from multiple 2S isomers present in all-rac mixtures.

Synthetic Vitamin E Composition Analysis: Quantitative Reference for Isomer Ratio Determination

Given that SRR-α-tocopherol constitutes precisely 12.5% of all-rac-α-tocopherol [1], the pure isomer enables accurate calibration for quantifying stereoisomer distributions in commercial synthetic vitamin E preparations. This application supports quality control in pharmaceutical and nutritional manufacturing where batch-to-batch consistency of isomeric composition may impact product bioavailability and regulatory designation [2].

Structure-Activity Relationship Studies of α-Tocopherol Transfer Protein (α-TTP) Ligand Specificity

The differential affinity of α-TTP for 2R versus 2S stereoisomers underlies the biodiscrimination phenomenon wherein 2S isomers (including SRR) are largely excluded from lipoprotein recycling [1]. (S,R,R)-α-tocopherol provides a structurally defined 2S-configured ligand for competitive binding assays, molecular docking studies, and functional investigations of α-TTP substrate specificity, enabling precise structure-activity relationship mapping without interference from other 2S isomers present in synthetic mixtures [2].

Application
Selection Property
Validation Focus
Chiral chromatography method validation
Defined isomer identity and chromatographic behavior
Peak identification and recovery in biological matrices
Vitamin E metabolic tracing studies
Distinct clearance kinetics and metabolic routing
Plasma clearance and urinary α-CEHC excretion endpoints
Isomer ratio determination in synthetic vitamin E
Precise compositional reference for quantitation
Batch-to-batch isomeric distribution verification
α-TTP ligand specificity studies
Structurally defined 2S-configured ligand
Competitive binding and molecular docking endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,R)-alpha-Tocopherol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.